

2-Methoxy-3-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)benzoic acid
Cat. No.:	B3022589

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-3-(trifluoromethyl)benzoic Acid**

Introduction

2-Methoxy-3-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, represents a valuable molecular scaffold in contemporary drug discovery and materials science. Its unique trifluoromethyl ($-CF_3$) and methoxy ($-OCH_3$) substituents impart distinct electronic and steric properties that are highly sought after for modulating a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive analysis of its core physical properties, offering both established theoretical frameworks and detailed, field-proven experimental protocols for their empirical determination. For researchers in medicinal chemistry and chemical development, a thorough understanding of these foundational characteristics is a prerequisite for successful molecular design and application.

It is important to note that while the molecular identity is clear, there is an observed ambiguity among chemical suppliers regarding the assignment of CAS Number 119692-41-0, which has been associated with both the 2-methoxy-3-(trifluoromethyl) and the 2-methoxy-6-(trifluoromethyl) isomers. This guide will proceed by focusing on the **2-methoxy-3-(trifluoromethyl)benzoic acid** structure, but researchers are advised to confirm the identity of commercial materials via analytical means.

Molecular and Chemical Identity

A precise definition of a compound's identity is the cornerstone of all subsequent physicochemical analysis. The fundamental identifiers for **2-Methoxy-3-(trifluoromethyl)benzoic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-methoxy-3-(trifluoromethyl)benzoic acid	N/A
CAS Number	119692-41-0 (See note on ambiguity)	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1]
Molecular Weight	220.15 g/mol	[1]
Canonical SMILES	COC1=C(C=CC=C1C(F)(F)C(=O)O	[2]
InChIKey	COVAZHQHYXQLOT-UHFFFAOYSA-N	[2]

Core Physical Properties: Predictions and Influencing Factors

Direct experimental data for this specific isomer is not widely published. However, we can derive well-founded predictions based on the known effects of its constituent functional groups and data from closely related analogues.

Table of Predicted Physical Properties

Property	Predicted Value / Range	Rationale & Influencing Factors
Melting Point	100 - 115 °C	Based on isomers like 2-(Trifluoromethyl)benzoic acid (107-110 °C) and 2-methoxybenzoic acid (98-100 °C). The trifluoromethyl group can disrupt crystal packing, while the methoxy group's effect can vary. A relatively sharp melting range would be expected for a pure substance.
Boiling Point	> 250 °C	Based on 2-(Trifluoromethyl)benzoic acid (247 °C). The additional methoxy group will increase molecular weight and polarity, likely raising the boiling point.
Aqueous Solubility	Poorly Soluble	The hydrophobic trifluoromethyl group significantly reduces water solubility ^[3] . The carboxylic acid provides some polarity, but the overall molecule is expected to be lipophilic. Solubility will be pH-dependent.
pKa	3.0 - 3.8	The strongly electron-withdrawing -CF ₃ group will increase acidity (lower pKa) compared to benzoic acid (pKa ~4.2). This effect is stronger than the weak electron-donating effect of the -OCH ₃ group. The pKa of 2-

(Trifluoromethyl)benzoic acid is
~3.2.[4]

LogP (XlogP) 2.3

This predicted value indicates moderate lipophilicity, a key parameter in assessing potential membrane permeability in biological systems.[2]

Spectroscopic Profile: An Analytical Fingerprint

The structural features of **2-Methoxy-3-(trifluoromethyl)benzoic acid** give rise to a predictable and unique spectroscopic signature, which is essential for identity confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

- Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the 11-13 ppm range. Its broadness is due to hydrogen bonding and exchange.[5]
- Aromatic Protons (-C₆H₃): Three protons on the aromatic ring, expected between 7.0-8.0 ppm.[6][7] Their precise shifts and coupling patterns (e.g., doublets, triplets) will depend on the electronic effects of the adjacent substituents.
- Methoxy Protons (-OCH₃): A sharp singlet, typically appearing around 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom:

- Carboxyl Carbon (-COOH): Found in the 165-175 ppm region, typical for aromatic carboxylic acids.[5][8]

- Aromatic Carbons (-C₆H₃): Six signals in the 110-140 ppm range. Carbons directly attached to the electron-withdrawing -CF₃ and electron-donating -OCH₃ groups will show characteristic shifts.[6][9]
- Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with fluorine) expected around 120-130 ppm.
- Methoxy Carbon (-OCH₃): A signal in the 55-65 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][5]
- C=O Stretch (Carbonyl): A very strong, sharp absorption between 1680-1710 cm⁻¹. Conjugation with the aromatic ring places it in this region.[3][5]
- C-O Stretch (Aromatic Ether & Acid): Two distinct bands are expected in the 1200-1320 cm⁻¹ region.[3]
- C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions are expected in the 1100-1300 cm⁻¹ region.

Experimental Determination of Physical Properties

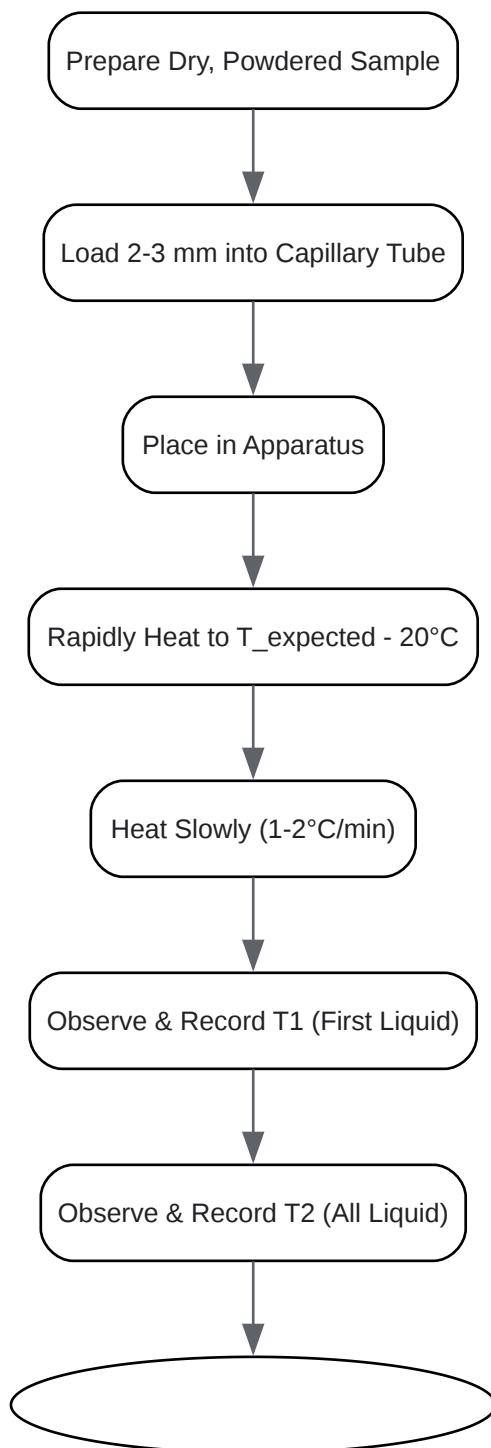
The following protocols describe standard, reliable methods for determining the key physical properties of **2-Methoxy-3-(trifluoromethyl)benzoic acid** in a research setting.

Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[10] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]

Protocol:

- Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals with a spatula.
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
- Rapid Initial Heating: Quickly heat the block to about 15-20 °C below the expected melting point (e.g., to 85 °C).
- Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
- Observation & Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid crystal melts.
- Reporting: Report the result as a range: $T_1 - T_2$. For a pure compound, this range should be narrow (≤ 2 °C).



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Caption: Workflow for Melting Point Determination.

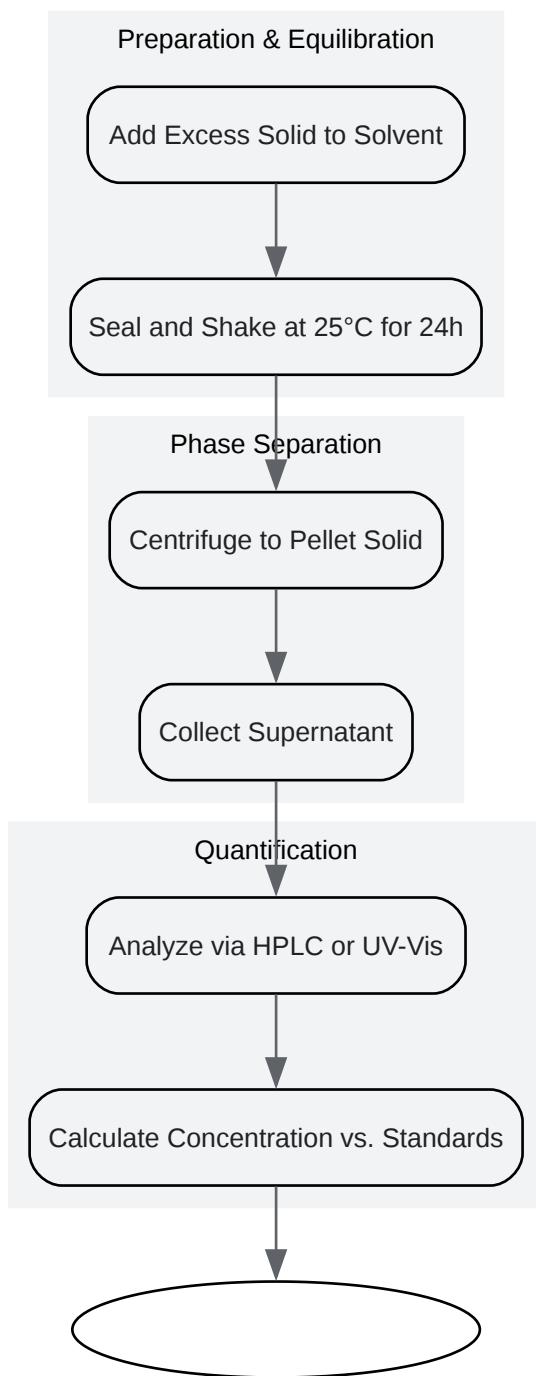
Aqueous Solubility Determination via Shake-Flask Method

Causality: This method determines the thermodynamic equilibrium solubility, which is the true saturation point of a compound in a solvent at a given temperature.[\[11\]](#) Shaking for an extended period (24 hours) ensures that the system reaches equilibrium between the dissolved and solid states. Centrifugation and filtration are critical steps to remove all undissolved microparticulates before analysis, which would otherwise lead to an overestimation of solubility.

Protocol:

- **Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sample Collection:** Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
- **Filtration (Optional but Recommended):** Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
- **Quantification:**
 - Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
 - Analyze the saturated solution and the standards using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
 - Construct a calibration curve from the standards and determine the concentration of the saturated solution.

- Reporting: Report the solubility in units of mg/mL or μ g/mL.



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- To cite this document: BenchChem. [2-Methoxy-3-(trifluoromethyl)benzoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022589#2-methoxy-3-trifluoromethyl-benzoic-acid-physical-properties]

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